molecular formula C17H20ClN5 B3961586 N,N-dimethyl-N'-[2-(3-pyridinyl)-4-quinazolinyl]-1,2-ethanediamine hydrochloride

N,N-dimethyl-N'-[2-(3-pyridinyl)-4-quinazolinyl]-1,2-ethanediamine hydrochloride

Cat. No. B3961586
M. Wt: 329.8 g/mol
InChI Key: FOFDZQNRCHQNBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-N'-[2-(3-pyridinyl)-4-quinazolinyl]-1,2-ethanediamine hydrochloride, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research. AG-1478 is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in the regulation of cell growth, differentiation, and survival.

Mechanism of Action

N,N-dimethyl-N'-[2-(3-pyridinyl)-4-quinazolinyl]-1,2-ethanediamine hydrochloride acts as a competitive inhibitor of the ATP-binding site of EGFR, preventing the autophosphorylation of the receptor and downstream signaling pathways. This leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis, which are all important processes in cancer development and progression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of EGFR phosphorylation, the downregulation of EGFR expression, and the inhibition of downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. In addition, this compound has been shown to induce apoptosis and inhibit cell cycle progression in cancer cells.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-N'-[2-(3-pyridinyl)-4-quinazolinyl]-1,2-ethanediamine hydrochloride has several advantages for use in lab experiments, including its high potency and selectivity for EGFR, its ability to inhibit both wild-type and mutant forms of EGFR, and its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.

Future Directions

There are several future directions for the use of N,N-dimethyl-N'-[2-(3-pyridinyl)-4-quinazolinyl]-1,2-ethanediamine hydrochloride in scientific research. One area of interest is the development of combination therapies using this compound and other targeted agents, such as inhibitors of the PI3K/Akt and MAPK/ERK pathways. Another area of interest is the investigation of the role of EGFR in the development of drug resistance, and the potential use of this compound to overcome this resistance. Finally, there is ongoing research into the development of new EGFR inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Scientific Research Applications

N,N-dimethyl-N'-[2-(3-pyridinyl)-4-quinazolinyl]-1,2-ethanediamine hydrochloride has been widely used in scientific research as a tool to study the role of EGFR in various biological processes. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. This compound has also been used to investigate the role of EGFR in the development of various diseases, including cancer, cardiovascular disease, and neurological disorders.

properties

IUPAC Name

N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)ethane-1,2-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5.ClH/c1-22(2)11-10-19-17-14-7-3-4-8-15(14)20-16(21-17)13-6-5-9-18-12-13;/h3-9,12H,10-11H2,1-2H3,(H,19,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFDZQNRCHQNBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=NC(=NC2=CC=CC=C21)C3=CN=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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